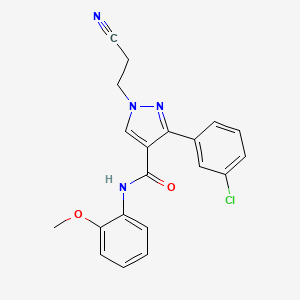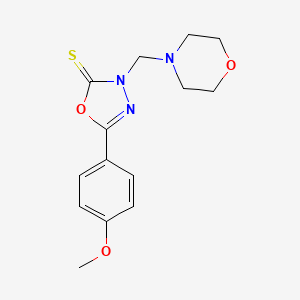
5-(4-methoxyphenyl)-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Methoxyphenyl)-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an oxadiazole ring, which is known for its stability and versatility in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxyphenyl)-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione typically involves the reaction of 4-methoxybenzohydrazide with carbon disulfide and potassium hydroxide to form the intermediate 4-methoxyphenyl-1,3,4-oxadiazole-2-thiol. This intermediate is then reacted with morpholine and formaldehyde under Mannich reaction conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Methoxyphenyl)-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced heterocyclic compounds.
Substitution: Substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
5-(4-Methoxyphenyl)-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Potential use as a corrosion inhibitor for metals.
Wirkmechanismus
The mechanism of action of 5-(4-methoxyphenyl)-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione involves its interaction with various molecular targets. In biological systems, it is believed to inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and anticancer effects. The compound may also interact with cellular membranes, disrupting their integrity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Methoxyphenyl)-N’-morpholin-4-ylmethyl-1,3,4-oxadiazole-2-thione: Similar structure but different substituents.
4-Methoxyphenyl-1,3,4-oxadiazole-2-thiol: Lacks the morpholin-4-ylmethyl group.
Uniqueness
5-(4-Methoxyphenyl)-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione is unique due to the presence of both the methoxyphenyl and morpholin-4-ylmethyl groups, which contribute to its distinct chemical and biological properties .
Eigenschaften
IUPAC Name |
5-(4-methoxyphenyl)-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-18-12-4-2-11(3-5-12)13-15-17(14(21)20-13)10-16-6-8-19-9-7-16/h2-5H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYZQWFHQZKXRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=S)O2)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![pentyl [4-(anilinosulfonyl)phenyl]carbamate](/img/structure/B5018885.png)
![isopropyl 4-[(4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B5018892.png)
![N-{2-[(3-methylbenzyl)thio]ethyl}-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5018896.png)
![2-[(2-fluorophenoxy)methyl]-N-(5-isoquinolinylmethyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5018901.png)

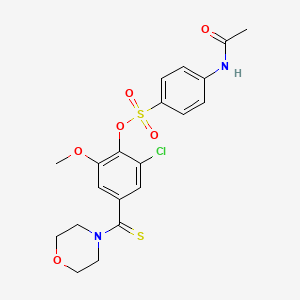

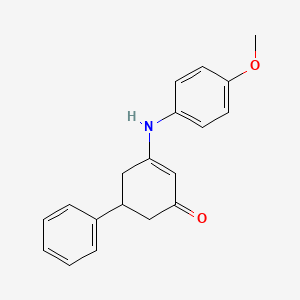
![2-[(3-bromophenyl)methylsulfanyl]-N-[2-(4-chlorophenyl)sulfanylethyl]acetamide](/img/structure/B5018945.png)
![2-[(5Z)-5-[[1-(3-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5018948.png)
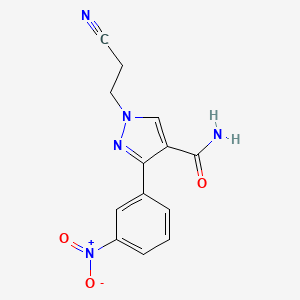
![1-[3-(2-Bromophenoxy)propoxy]-2-methoxy-4-prop-2-enylbenzene](/img/structure/B5018966.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-methyl-N-[2-(oxan-4-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B5018971.png)
